N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-9H-xanthene-9-carboxamide
Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a cyclopropyl group at position 4 and a trifluoromethyl group at position 4. This pyrimidine moiety is linked via an ethyl chain to a xanthene-9-carboxamide group. The trifluoromethyl group is a common pharmacophore in medicinal chemistry, known to improve metabolic stability and lipophilicity . Cyclopropyl substituents are often employed to modulate conformational flexibility and steric effects in drug design.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O2/c25-24(26,27)20-13-17(14-9-10-14)29-21(30-20)11-12-28-23(31)22-15-5-1-3-7-18(15)32-19-8-4-2-6-16(19)22/h1-8,13-14,22H,9-12H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZXRCJKUWLAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-9H-xanthene-9-carboxamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H19F3N4O2 |
| Molecular Weight | 368.36 g/mol |
| IUPAC Name | N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-9H-xanthene-9-carboxamide |
| Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways. It has been shown to inhibit key enzymes and receptors that play crucial roles in inflammatory responses and cancer progression. Notably, it may inhibit the expression of inflammatory mediators such as:
- Prostaglandin E2
- Inducible nitric oxide synthase (iNOS)
- Tumor necrosis factor-alpha (TNF-α)
These interactions suggest a potential for anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-9H-xanthene-9-carboxamide exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in various cell lines, suggesting a therapeutic potential for treating inflammatory diseases.
Anticancer Properties
Preliminary studies have explored the compound's efficacy against various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by modulating pathways related to cell survival and proliferation. The compound's ability to inhibit HSP90 (heat shock protein 90), a chaperone protein involved in cancer cell survival, further supports its potential as an anticancer agent .
Case Studies
- In Vitro Studies : A study conducted on human colorectal cancer cells revealed that treatment with N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-9H-xanthene-9-carboxamide resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at micromolar concentrations.
- Animal Models : In preclinical models, this compound demonstrated promising results in reducing tumor growth when administered alongside standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect.
Research Findings Summary
Recent research findings highlight the following key points regarding the biological activity of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-9H-xanthene-9-carboxamide:
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of inflammatory cytokines; cytotoxic effects on cancer cell lines. |
| In Vivo | Reduced tumor growth in animal models; potential for combination therapy efficacy. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness arises from the combination of pyrimidine, cyclopropyl, trifluoromethyl, and xanthene groups. Below is a comparative analysis with related molecules:
Limitations in Available Data
The provided evidence lacks explicit experimental data (e.g., IC₅₀ values, LogP, or clinical results) for the compound. However, inferences are drawn from structurally related molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
